2-(1-Naphthyl)-4-pentyn-2-ol
Description
2-(1-Naphthyl)-4-pentyn-2-ol is a tertiary alcohol characterized by a 1-naphthyl group attached to a pentynol backbone (C₁₅H₁₄O). For example, Calindol, a naphthyl-containing compound, acts as a positive allosteric modulator of the CaR , hinting at possible biological relevance for this compound in receptor-targeted therapies.
Properties
Molecular Formula |
C15H14O |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-naphthalen-1-ylpent-4-yn-2-ol |
InChI |
InChI=1S/C15H14O/c1-3-11-15(2,16)14-10-6-8-12-7-4-5-9-13(12)14/h1,4-10,16H,11H2,2H3 |
InChI Key |
BFVJOXJXXCYHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-[4-(Trifluoromethoxy)phenyl]-4-pentyn-2-ol (CAS: 85014-08-0)
- Structure : Features a trifluoromethoxy-substituted phenyl group instead of naphthyl.
- Molecular Weight : 244.21 g/mol (vs. ~220–230 g/mol estimated for 2-(1-Naphthyl)-4-pentyn-2-ol).
- Properties: The electron-withdrawing trifluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. However, its biological activity remains uncharacterized in the provided data .
(S)-1-(Phenylmethoxy)-4-penten-2-ol (CAS: 88981-35-5)
- Structure: Contains a phenylmethoxy group and a pentenol backbone (C=C instead of C≡C).
- Reactivity : The alkene group may undergo electrophilic additions, whereas the alkyne in this compound is prone to cycloadditions or oxidation.
- Applications : Synthesized via asymmetric catalysis, highlighting its utility in chiral synthesis .
Methyl-Substituted Pentenols and Pentynols
4-Methyl-4-penten-2-ol (CAS: 2004-67-3)
- Structure: Simpler methyl-substituted pentenol lacking aromatic groups.
- Physical Properties: Lower molecular weight (100.16 g/mol) and boiling point compared to naphthyl analogs. Limited biological data available .
2-Methyl-4-penten-2-ol (CAS: 624-97-5)
Key Research Findings and Implications
Naphthyl Groups Enhance Receptor Binding : The 1-naphthyl group in Calindol and Calhex 231 is critical for CaR modulation, suggesting analogous applications for this compound .
Alkyne vs. Alkene Reactivity : The alkyne in this compound may confer unique reactivity (e.g., click chemistry applications) compared to alkene-containing analogs .
Fluorinated Analogs : Trifluoromethoxy substitution improves metabolic stability but may reduce solubility due to increased lipophilicity .
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